Squalene
Overview
Description
Squalene is an organic compound classified as a triterpene, with the molecular formula C₃₀H₅₀. It is a colorless oil, although impure samples may appear yellow. This compound was originally obtained from shark liver oil, as the name “Squalus” refers to a genus of sharks. It is a significant component of human sebum, constituting about 12% of it. This compound is also found in various plants, fungi, and animals, serving as a biochemical precursor in the biosynthesis of sterols, including cholesterol and steroid hormones in humans .
Mechanism of Action
Target of Action
Squalene is an organic compound that plays a crucial role in the biosynthesis of sterols, including cholesterol and steroid hormones . It is a triterpene, a type of hydrocarbon, and is a key precursor in the synthesis of these vital molecules . Its primary targets are the enzymes involved in the sterol biosynthesis pathway, particularly this compound monooxygenase .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. The conversion of this compound to 2,3-oxidothis compound, a critical step in sterol biosynthesis, is catalyzed by the enzyme this compound monooxygenase . This enzyme oxidizes one of the terminal double bonds of this compound, leading to the formation of 2,3-oxidothis compound . This compound then undergoes further transformations to produce various sterols .
Biochemical Pathways
This compound is part of the mevalonate pathway, which is responsible for the production of sterols and other isoprenoids . It is synthesized from two molecules of farnesyl pyrophosphate . After its conversion to 2,3-oxidothis compound, it can be further processed to form lanosterol, which can then be converted into cholesterol and other sterols . This pathway is crucial for many biological processes, including cell membrane integrity and the synthesis of steroid hormones .
Pharmacokinetics
It is known that this compound can form nanoassemblies when linked to a bioactive compound, which can improve its bioavailability . These nanoassemblies can be internalized and distributed in the body, potentially enhancing the therapeutic effects of this compound .
Result of Action
The action of this compound at the molecular and cellular level results in the production of vital sterols, such as cholesterol. These sterols are essential components of cell membranes and precursors of steroid hormones . Additionally, this compound has been found to have antioxidant properties, helping to maintain redox balance in cells and alleviate lipid peroxidation damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in certain microorganisms can be optimized by adjusting bioprocess conditions and regulation factors . Furthermore, oxidative environmental conditions can lead to the peroxidation of this compound, affecting its function and stability .
Biochemical Analysis
Biochemical Properties
Squalene is an intermediate in the cholesterol biosynthesis pathway and interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound epoxidase, which catalyzes the conversion of this compound to 2,3-oxidothis compound, a crucial step in the biosynthesis of sterols . This compound also interacts with very low-density lipoproteins (VLDL) for its transport in serum . These interactions are essential for maintaining cellular lipid homeostasis and facilitating the synthesis of vital sterols and hormones.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to have antioxidant properties, protecting cells from oxidative stress by scavenging free radicals . This compound also affects cell signaling pathways, particularly those involved in lipid metabolism and inflammation. It has been observed to modulate gene expression related to lipid biosynthesis and inflammatory responses . Additionally, this compound plays a role in cellular metabolism by serving as a precursor for the synthesis of sterols and other important biomolecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates this compound epoxidase, facilitating the conversion of this compound to 2,3-oxidothis compound . This reaction is a key step in the biosynthesis of sterols, including cholesterol. This compound also acts as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components . Furthermore, this compound influences gene expression by modulating transcription factors involved in lipid metabolism and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to oxidative stress or high temperatures . Long-term studies have shown that this compound can have sustained antioxidant effects, protecting cells from oxidative damage over extended periods . Additionally, this compound’s impact on cellular function, such as lipid metabolism and inflammation, can vary depending on the duration of exposure and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including liver damage and disruption of lipid metabolism . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to sterol biosynthesis. It is converted to 2,3-oxidothis compound by this compound epoxidase, which is then further processed to produce sterols, including cholesterol . This compound also interacts with cofactors such as NADPH, which is required for the reduction of this compound to its epoxide form . These metabolic pathways are essential for maintaining cellular lipid homeostasis and producing vital sterols and hormones.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In serum, this compound is primarily associated with very low-density lipoproteins (VLDL), which facilitate its transport to various tissues . Within cells, this compound can be localized to lipid droplets, where it serves as a reservoir for sterol biosynthesis . This compound’s distribution and localization are crucial for its role in cellular lipid metabolism and antioxidant defense.
Subcellular Localization
This compound is primarily localized to lipid droplets within cells, where it serves as a precursor for sterol biosynthesis . It can also be found in the endoplasmic reticulum, where enzymes involved in sterol biosynthesis are located . This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its function in lipid metabolism and antioxidant defense.
Preparation Methods
Synthetic Routes and Reaction Conditions: Squalene can be synthesized through the coupling of two molecules of farnesyl pyrophosphate. This biosynthetic pathway involves the enzyme this compound synthase, which catalyzes the reaction in the presence of nicotinamide adenine dinucleotide phosphate (NADPH) and oxygen .
Industrial Production Methods: Industrial production of this compound has traditionally relied on extraction from shark liver oil. due to environmental concerns and sustainability issues, alternative sources such as plant oils (e.g., olive oil, amaranth oil) and microbial fermentation are being explored. Microbial production involves genetically engineered strains of microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica, which have been optimized for high-yield this compound production .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form 2,3-oxidothis compound, which is a key intermediate in the biosynthesis of sterols.
Ozonolysis: this compound reacts with ozone to form various ozonides and peroxides.
Photochemical Reactions: Exposure to ultraviolet light can induce oligomerization of this compound, leading to the formation of higher molecular weight compounds.
Common Reagents and Conditions:
Oxidation: Requires this compound monooxygenase, NADPH, and oxygen.
Ozonolysis: Involves ozone as the reagent.
Photochemical Reactions: Ultraviolet light serves as the energy source.
Major Products:
Oxidation: 2,3-oxidothis compound.
Ozonolysis: Ozonides and peroxides.
Photochemical Reactions: this compound oligomers.
Scientific Research Applications
Squalene has a wide range of applications in various fields:
Chemistry: Used as a precursor in the synthesis of sterols and other triterpenoids.
Biology: Plays a role in the biosynthesis of cholesterol and steroid hormones.
Medicine: Utilized as a vaccine adjuvant to enhance immune response. .
Industry: Employed in cosmetics and skincare products for its emollient and moisturizing properties.
Comparison with Similar Compounds
Squalene is unique among triterpenes due to its high degree of unsaturation, with six double bonds. Similar compounds include:
Squalane: A hydrogenated derivative of this compound, more stable and commonly used in skincare products.
β-Carotene: A polyprenyl compound with antioxidant properties, found in various plants.
Coenzyme Q10 (Ubiquinone): Involved in cellular energy production and also possesses antioxidant activity.
Vitamins A, E, and K: Fat-soluble vitamins with various biological functions, including antioxidant activity and skin health.
This compound’s unique structure and properties make it a valuable compound in multiple scientific and industrial applications.
Properties
IUPAC Name |
(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGNTYWPHWGJRM-AAJYLUCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
Record name | TRANS-SQUALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026044 | |
Record name | (E)-Squalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026044 | |
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Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3., Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS], Liquid | |
Record name | TRANS-SQUALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21030 | |
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Record name | Squalene | |
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URL | https://haz-map.com/Agents/18123 | |
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Record name | Squalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |
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Boiling Point |
545 °F at 25 mmHg (NTP, 1992), 421.3 °C | |
Record name | TRANS-SQUALENE | |
Source | CAMEO Chemicals | |
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Record name | Squalene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
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Flash Point |
greater than 235 °F (NTP, 1992), 110 °C - closed cup | |
Record name | TRANS-SQUALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21030 | |
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Record name | Squalene | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water., Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid, Slightly soluble in alcohol; soluble in lipids and organic solvents | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
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Density |
0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8584 g/cu cm at 20 °C | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
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Mechanism of Action |
Squalene, an isoprenoid compound structurally similar to beta-carotene, is an intermediate metabolite in the synthesis of cholesterol. In humans, about 60 percent of dietary squalene is absorbed. It is transported in serum generally in association with very low density lipoproteins and is distributed ubiquitously in human tissues, with the greatest concentration in the skin, where it is one of the major components of skin surface lipids. Squalene is not very susceptible to peroxidation and appears to function in the skin as a quencher of singlet oxygen, protecting human skin surface from lipid peroxidation due to exposure to UV and other sources of ionizing radiation. Supplementation of squalene to mice has resulted in marked increases in cellular and non-specific immune functions in a dose-dependent manner. Squalene may also act as a "sink" for highly lipophilic xenobiotics. Since it is a nonpolar substance, it has a higher affinity for un-ionized drugs. In animals, supplementation of the diet with squalene can reduce cholesterol and triglyceride levels. In humans, squalene might be a useful addition to potentiate the effects of some cholesterol-lowering drugs. The primary therapeutic use of squalene currently is as an adjunctive therapy in a variety of cancers. Although epidemiological, experimental and animal evidence suggests anti-cancer properties, to date no human trials have been conducted to verify the role this nutrient might have in cancer therapy regimens., Based on previous finding of singlet oxygen generation from coproporphyrin excreted on the skin surface from Propionibacterium acnes, we hypothesized that singlet oxygen formed in this way under UV exposure would promote peroxidation of skin surface lipids. We found that squalene was oxidized efficiently by singlet oxygen derived from coproporphyrin under UV exposure, and that the rate constant of squalene peroxidation by singlet oxygen was ten-fold higher than that of other skin surface lipids examined. The reaction was promoted more efficiently by UVA than by UVB. Furthermore, we found that topical application of squalene peroxide induced skin hyperpigmentation through increasing prostaglandin E(2) release from keratinocytes in guinea pigs. These results suggest that squalene peroxide formation by singlet oxygen plays a key role in photo-induced skin damage. | |
Record name | Squalene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
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Color/Form |
Oil; crystals from ether/methanol (-5 °C) | |
CAS No. |
111-02-4, 7683-64-9, 11051-27-7 | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
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Record name | Squalene | |
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Record name | Squalene | |
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Record name | 2,6,10,14,18,22-Tetracosahexaene, 2,6,10,15,19,23-hexamethyl-, (6E,10E,14E,18E)- | |
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Record name | (E)-Squalene | |
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Record name | 2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
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Record name | SQUALENE | |
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Record name | Squalene | |
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Record name | Squalene | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-103 °F (NTP, 1992), -4.8 °C, -75 °C | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.